(S)-3-Amino-3-(2-nitrophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

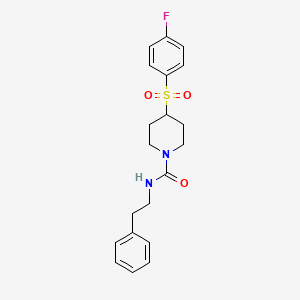

“(S)-3-Amino-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is also known as “(2S)-2-amino-3-(2-nitrophenyl)propanoic acid” and has a molecular weight of 210.19 . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(2-nitrophenyl)propanoic acid” consists of a total of 23 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

“(S)-3-Amino-3-(2-nitrophenyl)propanoic acid” has a molecular weight of 195.17 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has 3 rotatable bonds .Applications De Recherche Scientifique

Synthesis and Biological Activity

A novel series including (S)-3-Amino-3-(2-nitrophenyl)propanoic acid derivatives was synthesized, showing significant antioxidant, anti-inflammatory, and antiulcer activities. These compounds, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, have been evaluated for their biological activities, revealing their potential in therapeutic applications (Subudhi & Sahoo, 2011).

Spectroscopic Profiling and Molecular Docking Analysis

3-Amino-3-(2-nitrophenyl) propanoic acid (3-ANPPA) has been extensively characterized through FT-IR, FT-Raman, and UV–Visible spectra. The molecule's electronic, nonlinear optical, and thermodynamic properties were analyzed using density functional theory (DFT). Additionally, its low toxicity levels and biological descriptors were evaluated through molecular docking, showing interactions with various proteins, indicating potential biomedical applications (Abraham et al., 2018).

Application in Photolabile Protecting Groups

The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, closely related to the 3-Amino-3-(2-nitrophenyl)propanoic acid structure, has been utilized as a photolabile protecting group for amino acids in solid-phase peptide synthesis. This application is crucial for creating peptide arrays, indicating its significant role in biochemical research and drug development (DeLisi et al., 2003).

Organotin(IV) Complex Synthesis for Biological Applications

Organotin(IV) complexes derived from N-Phthalimido β-amino acid derivatives, including 3-phthalimido-3(2-nitrophenyl) propanoic acid, have been synthesized and characterized. These complexes demonstrated promising antibacterial activity, and their interaction with the catalytic pocket of specific enzymes was analyzed through molecular docking, indicating potential pharmaceutical applications (Ahmed et al., 2021).

Biocatalysis Applications

S-3-Amino-3-phenylpropionic acid, a derivative of 3-Amino-3-(2-nitrophenyl)propanoic acid, was used in asymmetric biocatalysis, highlighting its importance as a pharmaceutical intermediate. The study demonstrated the ability of specific microorganisms to produce S-APA, underlining the compound's significance in biocatalytic processes and drug research (Li et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 2-Nitrophenyl-ß-D-galactopyranoside, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(3S)-3-amino-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBOYULKNZTOMN-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2-nitrophenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2854978.png)

![(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile](/img/structure/B2854979.png)

![N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2854982.png)

![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride](/img/structure/B2854985.png)

![2-Methyl-6-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2854993.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2854994.png)